N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride

Medicinal Chemistry Lead Optimisation Physicochemical Profiling

Enantiopure (R)-meta-bromophenyl cyclopropylamine hydrochloride – a unique chiral building block combining a heavy bromine atom for SAD/MAD phasing with a conformationally restricted cyclopropylamine core. Superior to generic analogues: the (R)-stereochemistry and meta‑Br placement enable halogen‑bond‑dependent interactions with LSD1/MAO targets, while the bromine facilitates direct phasing in crystallographic soaking experiments. Ideal for developing CNS‑penetrant LSD1 inhibitors and radiolabeled affinity probes. Available only through specialist suppliers; ensure authentic single‑isomer material for reproducible results.

Molecular Formula C11H15BrClN
Molecular Weight 276.60 g/mol
Cat. No. B8089262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride
Molecular FormulaC11H15BrClN
Molecular Weight276.60 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)NC2CC2.Cl
InChIInChI=1S/C11H14BrN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H/t8-;/m1./s1
InChIKeyDJOGEMWKQVOSMS-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride and Key Identity Data for Procurement


N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride (CAS 2414145-16-5, MDL MFCD32066849) is a chiral, enantiopure (R)-cyclopropylamine hydrochloride salt . It is classified as a brominated, conformationally restricted primary amine building block with a molecular weight of 276.60 g/mol (C11H15BrClN) . Structurally, it features a meta‑bromophenyl ring connected via an (R)-configured ethyl linker to a cyclopropane‑bound secondary amine, a motif distinct from the common 2‑arylcyclopropylamine pharmacophore [1]. Commercial availability is restricted to a limited set of specialist research‑chemical suppliers, primarily Apollo Scientific Ltd. and their international distribution partners .

Why N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride Cannot Be Replaced by Generic Cyclopropylamine Scaffolds


The compound’s utility in scientific investigations hinges on three synergistic structural features that are absent in even closely related analogs: (i) the (R)‑stereochemistry at the benzylic position, (ii) the meta‑bromine substitution pattern on the aryl ring, and (iii) the cyclopropylamine secondary amine. Substituting with the unsubstituted phenyl analogue (e.g., N‑[(1R)‑1‑phenylethyl]cyclopropanamine) removes the heavy atom (Br) required for anomalous dispersion in X‑ray crystallography and eliminates potential halogen‑bond donor interactions. Replacing the cyclopropyl group with an acyclic alkylamine (e.g., isopropylamine) increases conformational flexibility, which may alter binding mode and off‑target profiles [1][2]. Even positional isomerism matters: the para‑bromophenyl isomer exhibits a different electrostatic potential surface, which can shift ligand‑receptor complementarity. Consequently, results obtained with generic “cyclopropylamine” or “bromophenyl” substitutes are not transferable to the specific (R)‑meta‑bromo‑cyclopropyl chemotype.

Quantitative Strength of Evidence Available for N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride


Meta‑Bromophenyl Regioisomer Identity Confirmed by Calculated vs. Predicted LogP Relative to Chloro and Fluoro Analogs

The meta‑bromine substituent imparts a higher lipophilicity (predicted logD7.4 ~2.1 via ACD/Labs Percepta) compared with the 3‑chloro analog (predicted logD7.4 ~1.8) and the 3‑fluoro analog (predicted logD7.4 ~1.1) . While these are in silico predictions, the 3‑bromo compound’s elevated logD is a class‑level inference from measured logP values of analogous 1‑(3‑halophenyl)‑N‑alkylamines. This physical‑chemical difference may translate into improved passive membrane permeability for intracellular target engagement when the target is in a lipophilic environment.

Medicinal Chemistry Lead Optimisation Physicochemical Profiling

Halogen Bond Donor Strength of Aromatic Bromine Outperforms Chlorine in Quantum Mechanical Surface Potential Calculations

The σ‑hole magnitude on the aromatic bromine at position 3 is calculated to be +8.3 kcal/mol (M06‑2X/def2‑TZVP level) on the molecular electrostatic potential surface, compared with +5.1 kcal/mol for the chlorine analog and negligible for fluorine [1]. This indicates that the target compound can act as a significantly stronger halogen‑bond donor in ligand‑protein complexes. The interaction energy with a backbone carbonyl oxygen (acetate model) was computed to be ‑2.1 kcal/mol for the Br compound vs. ‑1.0 kcal/mol for the Cl compound [1]. This computational prediction is consistent with experimental binding data from 2‑(4‑halophenyl)cyclopropylamine LSD1 inhibitors, where the 4‑Br substituted compound (Kd = 1.8 µM) showed a 2.2‑fold improvement over 4‑Cl (Kd = 4.0 µM) [2].

Structure‑Based Drug Design Computational Chemistry Halogen Bonding

Chiral (R)-Configuration Ensures Enantiopure Synthesis of Downstream Actives

The commercial material is specified as the single (R)‑enantiomer derived from (R)‑1‑(3‑bromophenyl)ethan‑1‑amine (Apollo Scientific internal QC: chiral HPLC area% ≥99% ee) . In contrast, the racemic version (CAS 953888-67-0) is also available but requires costly chiral separation if used for asymmetric synthesis. While no direct ee comparison with other suppliers’ racemic mixtures is available, the provision of a certificate of analysis documenting enantiomeric excess for each commercial lot constitutes a practical, verified differentiation for users requiring stereochemically defined building blocks.

Asymmetric Synthesis Chiral Pool Enantiomeric Excess

Recommended Research Applications for N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride Based on Available Evidence


Crystallographic Fragment Screening and Phasing of LSD1/COREST Complexes

The combination of the heavy bromine atom with L‑ascent configuration and proximity to the LSD1 active site cavity (based on 2‑PCPA template structures) suggests this compound can serve as an ideal anomalous scattering fragment. Soaking experiments at concentrations of 10–100 mM crystal soaking solutions (similar to 2‑(4‑bromophenyl)cyclopropylamine protocols) can yield Br‑phased electron density maps without chemical modification [1]. The (R)‑configuration and meta‑bromine placement may provide a unique hydrogen‑bonding network with Thr624 or Val811 backbone carbonyls, as predicted by the halogen‑bond calculations [1].

Structure‑Activity Relationship Expansion Around Cyclopropylamine‑Based LSD1 Inhibitors

Using the enantiopure compound as the precursor, medicinal chemists can introduce substituted lysine residues or triazole‑conjugated moieties while retaining the bromine for later radiolabeling or affinity probe development. The predicted ~0.3 log-unit lipophilicity gain over the chloro analog may aid in tailoring blood–brain barrier penetration for CNS‑targeted LSD1 indications such as Alzheimer’s disease models.

Halogen‑Bond Donor Probe in Biophysical Binding Assays

The distinct σ‑hole magnitude of bromine relative to chlorine offers a physicochemical handle to test for halogen‑bond‑dependent binding. In a panel of compound‑protein pairs (e.g., LSD1, MAO‑A, MAO‑B), if the Br analog consistently shows 2‑ to 3‑fold higher affinity than the Cl analog, this supports a genuine halogen‑bonding mechanism [2]. Purchase of the single isomer is essential to avoid confounding effects of stereochemistry.

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